molecular formula C17H18O3 B14451077 1-(4-Acetyl-1-naphthyloxy)-3-pentanone CAS No. 73663-73-7

1-(4-Acetyl-1-naphthyloxy)-3-pentanone

Cat. No.: B14451077
CAS No.: 73663-73-7
M. Wt: 270.32 g/mol
InChI Key: PXQISXLRLFSIAU-UHFFFAOYSA-N
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Description

1-(4-Acetyl-1-naphthyloxy)-3-pentanone is an organic compound characterized by the presence of a naphthalene ring substituted with an acetyl group and an ether linkage to a pentanone chain

Preparation Methods

The synthesis of 1-(4-Acetyl-1-naphthyloxy)-3-pentanone typically involves the reaction of 4-acetylnaphthol with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Acetyl-1-naphthyloxy)-3-pentanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating mixtures.

Scientific Research Applications

1-(4-Acetyl-1-naphthyloxy)-3-pentanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-1-naphthyloxy)-3-pentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the naphthalene ring play crucial roles in binding to these targets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

1-(4-Acetyl-1-naphthyloxy)-3-pentanone can be compared with similar compounds such as:

  • **1-(4-Acetyl-1-n

Properties

CAS No.

73663-73-7

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1-(4-acetylnaphthalen-1-yl)oxypentan-3-one

InChI

InChI=1S/C17H18O3/c1-3-13(19)10-11-20-17-9-8-14(12(2)18)15-6-4-5-7-16(15)17/h4-9H,3,10-11H2,1-2H3

InChI Key

PXQISXLRLFSIAU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCOC1=CC=C(C2=CC=CC=C21)C(=O)C

Origin of Product

United States

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